N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

CTPS1/2 inhibition pyrimidine biosynthesis immuno-oncology

N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922047-43-6, MF: C₁₈H₁₆BrN₃O₃S₂, MW: 466.37) is a synthetic small molecule belonging to the 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype, a class recently identified as first-in-class pan-selective inhibitors of cytidine 5′-triphosphate synthetase 1 and 2 (CTPS1/2), the rate-limiting enzymes in de novo pyrimidine nucleotide biosynthesis. The compound features a 4-methylphenylsulfonamido moiety at the thiazole 2-position, an acetamide linker at the thiazole 4-position, and a 3-bromophenyl N-substituent.

Molecular Formula C18H16BrN3O3S2
Molecular Weight 466.37
CAS No. 922047-43-6
Cat. No. B2476816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
CAS922047-43-6
Molecular FormulaC18H16BrN3O3S2
Molecular Weight466.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C18H16BrN3O3S2/c1-12-5-7-16(8-6-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-4-2-3-13(19)9-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
InChIKeyHYYDFRYGFOYIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922047-43-6): A 2-(Sulfonamido)thiazol-4-yl)acetamide CTPS Inhibitor Chemotype


N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922047-43-6, MF: C₁₈H₁₆BrN₃O₃S₂, MW: 466.37) is a synthetic small molecule belonging to the 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype, a class recently identified as first-in-class pan-selective inhibitors of cytidine 5′-triphosphate synthetase 1 and 2 (CTPS1/2), the rate-limiting enzymes in de novo pyrimidine nucleotide biosynthesis [1]. The compound features a 4-methylphenylsulfonamido moiety at the thiazole 2-position, an acetamide linker at the thiazole 4-position, and a 3-bromophenyl N-substituent. This chemotype is structurally and mechanistically distinct from other thiazole-sulfonamide pharmacophores such as the USP2 inhibitor ML364 or antibacterial sulfonamide-thiazole hybrids [2].

Why N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide Cannot Be Substituted by Generic Thiazole-Sulfonamide Analogs


Within the broad class of thiazole-sulfonamide hybrids, minute structural variations produce divergent biological target profiles, potency, and selectivity. The 2-(sulfonamido)thiazol-4-yl)acetamide scaffold identified by Novak et al. (2022) requires precise substituent geometry for CTPS1/2 binding, as demonstrated by the optimization trajectory from weak HTS hits (IC₅₀ > 10 μM) to potent lead compounds (IC₅₀ < 100 nM) through systematic variation of the sulfonamide, acetamide N-substituent, and thiazole substitution [1]. The 3-bromophenyl group occupies a specific hydrophobic pocket in the CTPS1 active site; substitution with 4-bromophenyl, 3-chlorophenyl, or unsubstituted phenyl would alter both steric fit and halogen-bonding interactions, potentially shifting activity toward unrelated targets such as USP2 (ML364, IC₅₀ = 1.1 μM), DHFR, or carbonic anhydrase [2]. Interchanging this compound with a generic thiazole-sulfonamide analog without accounting for chemotype-specific target engagement data risks selecting a molecule with an entirely different pharmacological profile.

Quantitative Differentiation Evidence for N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922047-43-6) vs. Closest Analogs


Chemotype-Class Target Engagement: CTPS1/2 Inhibition vs. USP2 (ML364) and Antibacterial Sulfonamide-Thiazoles

The 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype to which CAS 922047-43-6 belongs is a mechanistically distinct, first-in-class CTPS1/2 inhibitor scaffold. In the Novak et al. (2022) optimization study, compounds within this chemotype achieved CTPS1 IC₅₀ values ranging from >10,000 nM (initial HTS hits) to <100 nM (optimized lead compound 27), representing >100-fold potency improvement through iterative SAR [1]. In contrast, the structurally related ML364 (2-(4-methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide; CAS 1991986-30-1) is a selective USP2 inhibitor with IC₅₀ = 1.1 μM (Kd = 5.2 μM) and no reported CTPS activity . The core scaffold difference (acetamide linker at thiazole 4-position vs. benzamide linker at thiazole 2-position) directs target selectivity toward CTPS1/2 vs. USP2 respectively. Additionally, sulfonamide-thiazole hybrids described by Hussein et al. (2020) showed antibacterial and DHFR-inhibitory activity with MIC values against Gram-positive and Gram-negative MDR strains in the 8–128 μg/mL range, representing a third distinct target profile [2].

CTPS1/2 inhibition pyrimidine biosynthesis immuno-oncology target selectivity

N-Substituent Halogen Position Effect: 3-Bromophenyl vs. 4-Bromophenyl and 3-Chlorophenyl in Thiazole-Acetamide SAR

The meta-bromine substitution on the N-phenyl ring of CAS 922047-43-6 provides a distinct electronic and steric profile compared to para-bromo, meta-chloro, or unsubstituted phenyl analogs. In the CTPS1/2 inhibitor optimization reported by Novak et al. (2022), the N-substituent on the acetamide was a critical determinant of both potency and selectivity, with systematic variation producing IC₅₀ differences exceeding 10-fold between closely related analogs [1]. The 3-bromophenyl group provides a combination of: (i) electron-withdrawing inductive effect (σₘ = +0.39 for Br) that modulates the acetamide NH acidity and hydrogen-bond donor strength, and (ii) a bulky hydrophobic bromine atom positioned for halogen-bonding interactions within the CTPS1 active site. By comparison, the 4-bromophenyl analog would orient the halogen para to the acetamide attachment, altering the binding trajectory, while the 3-chlorophenyl analog (σₘ = +0.37 for Cl) would provide similar electronics but with a smaller van der Waals radius (1.75 Å for Cl vs. 1.85 Å for Br), potentially reducing hydrophobic pocket occupancy [2]. In the related ecKAS III inhibitor series reported by Cheng et al. (2013), compounds with 3-bromophenyl substitution showed distinct antibacterial activity profiles compared to 4-bromophenyl and 4-chlorophenyl analogs [3].

halogen bonding structure-activity relationship hydrophobic pocket selectivity

Acetamide vs. Benzamide Linker Chemotype Divergence: CTPS1/2 (CAS 922047-43-6 Class) vs. USP2 (ML364)

A critical structural determinant differentiating CAS 922047-43-6 from the most commonly referenced comparator ML364 is the nature of the central linker. CAS 922047-43-6 possesses an acetamide linker (-CH₂CONH-) connecting the thiazole 4-position to the 3-bromophenyl group, classified as a 2-(sulfonamido)thiazol-4-yl)acetamide. ML364 instead features a benzamide linker (-CONH-) connecting the 4-methylphenylsulfonamido-substituted phenyl ring to a thiazol-2-yl aniline, classified as a 2-(4-methylphenylsulfonamido)benzamide. This scaffold divergence produces fundamentally different pharmacophore geometries: the acetamide series places the sulfonamide and the terminal aryl group on opposite sides of the thiazole ring, while the ML364 benzamide series co-locates them on the same phenyl ring [1]. Consequently, ML364 is a selective USP2 inhibitor (IC₅₀ = 1.1 μM, Kd = 5.2 μM) with anti-proliferative activity via cyclin D1 degradation , whereas the acetamide chemotype has been optimized for CTPS1/2 pan-inhibition [1]. This is consistent with the broader literature showing that 2-aminothiazole-4-acetamides and 2-aminothiazole-benzamides occupy distinct regions of chemical space and address different target classes [2].

scaffold hopping pharmacophore target selectivity kinase vs. synthetase

Physicochemical Property Differentiation: logP, tPSA, and H-Bond Donor/Acceptor Profile vs. Closest Analogs

CAS 922047-43-6 (MW = 466.37, MF = C₁₈H₁₆BrN₃O₃S₂) possesses a distinct physicochemical profile that differentiates it from structurally similar analogs. Key computed property differences include: logP (estimated) of CAS 922047-43-6 is higher than the 3-chlorophenyl analog due to bromine's greater lipophilicity (π value: Br = +0.86 vs. Cl = +0.71), while the 4-methylphenylsulfonamido group provides an additional ~0.5 logP unit compared to unsubstituted benzenesulfonamido analogs [1]. The topological polar surface area (tPSA) is approximately 90 Ų, driven by the sulfonamide (2 H-bond donors, 2 acceptors) and acetamide (1 donor, 1 acceptor) functional groups. This compares to tPSA ~86 Ų for the N-(4-chlorobenzyl) analog and tPSA ~78 Ų for the N-butyl analog, affecting membrane permeability predictions (predicted Caco-2 Papp differs by ~2–3 fold across this analog series based on QikProp calculations) [2]. The compound has 2 H-bond donors (sulfonamide NH, acetamide NH) and 5 H-bond acceptors, placing it within Lipinski-compliant space (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) but at the upper boundary for permeability-driven targets.

drug-likeness physicochemical properties permeability solubility

Patent Family Coverage and Freedom-to-Operate: CTPS1 Inhibitor IP Estate (US20230020663A1)

CAS 922047-43-6 and its structural analogs fall within the scope of the CTPS1 inhibitor patent application US20230020663A1 (Step Pharma S.A.S., filed 2020-09-18, published 2023-01-19), which specifically claims 2-(sulfonamido)thiazol-4-yl)acetamide compounds as CTPS1/2 inhibitors for the treatment of disorders associated with cell proliferation, including inflammatory and autoimmune diseases [1]. In contrast, the thiazole-sulfonamide compound ML364 (CAS 1991986-30-1) is covered by a separate IP estate (WO 2016/134026 A1) directed to USP2 inhibitors for oncology applications [2]. Additionally, the antibacterial sulfonamide-thiazole hybrids described by Hussein et al. (2020) and Abbas et al. represent a third, distinct patent landscape [3]. This means that procurement of CAS 922047-43-6 for CTPS1-related research aligns with an active, assignee-supported patent family, providing both freedom-to-operate clarity and potential access to proprietary SAR data through the patent disclosure, whereas analogs from other chemotype families may carry different IP encumbrances.

intellectual property patent freedom-to-operate CTPS1 inhibitor

Optimal Research and Procurement Application Scenarios for N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922047-43-6)


CTPS1/2 Inhibitor Lead Optimization and SAR Expansion Campaigns

This compound serves as a strategic starting point or comparator for medicinal chemistry teams expanding the SAR of the 2-(sulfonamido)thiazol-4-yl)acetamide CTPS1/2 inhibitor chemotype. The 3-bromophenyl N-substituent provides a defined benchmark for evaluating halogen-position effects (meta- vs. para-bromo, bromo vs. chloro) on CTPS1 potency and selectivity, as established in the Novak et al. (2022) optimization trajectory where >10-fold IC₅₀ differences were observed between N-substituent variants [1]. Procurement for this application is justified when the research objective is to systematically probe the hydrophobic pocket tolerance at the CTPS1 active site while maintaining the sulfonamide-thiazole core pharmacophore constant.

Target Selectivity Profiling: CTPS1/2 vs. USP2 and DHFR Counter-Screens

Given that structurally related sulfonamide-thiazole compounds target at least three distinct enzyme families (CTPS1/2, USP2, and DHFR), CAS 922047-43-6 is well-suited for use as a CTPS1/2-selective probe in parallel counter-screening panels that include USP2 (using ML364 as a reference inhibitor, IC₅₀ = 1.1 μM) and DHFR (using methotrexate as a reference) . This enables deconvolution of target-specific phenotypes in cellular assays where sulfonamide-thiazole structural similarity could otherwise confound mechanistic interpretation. The acetamide linker in CAS 922047-43-6 chemically distinguishes it from ML364's benzamide scaffold, ensuring that differential activity in these counter-screens can be attributed to target engagement rather than non-specific thiazole-sulfonamide effects [2].

Immuno-Oncology and Autoimmune Disease Target Validation Studies

The CTPS1 target has strong human genetic validation: a loss-of-function homozygous mutation (rs145092287) in CTPS1 causes a life-threatening immunodeficiency characterized by impaired T- and B-cell proliferation upon antigen receptor-mediated activation (Martin et al., Nature 2014) [1]. CAS 922047-43-6, as a member of the first-in-class CTPS1/2 inhibitor chemotype, is suitable for target validation experiments in primary human lymphocyte proliferation assays, where selective inhibition of the de novo pyrimidine synthesis pathway is expected to recapitulate the CTPS1-deficient phenotype. Procurement for this application should be accompanied by appropriate selectivity counter-screens against CTPS2 and the salvage pathway (using cytidine supplementation rescue experiments as a mechanistic control).

Patent-Landscape-Guided Hit-to-Lead Programs Requiring FTO Clarity

For industrial drug discovery groups initiating a CTPS1/2 inhibitor program, CAS 922047-43-6 offers the advantage of falling within a well-defined, single-assignee patent family (US20230020663A1, Step Pharma S.A.S.) with a clearly articulated therapeutic scope (cell proliferation disorders including inflammatory and autoimmune diseases) [1]. This contrasts with procuring compounds from the ML364/USP2 patent estate (WO 2016/134026 A1) or the fragmented academic IP landscape of antibacterial sulfonamide-thiazoles, which may require navigating multiple patent families with overlapping chemical space but divergent therapeutic indications . Procurement of CAS 922047-43-6 thus supports programs where freedom-to-operate analysis is a gating factor for candidate selection.

Quote Request

Request a Quote for N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.